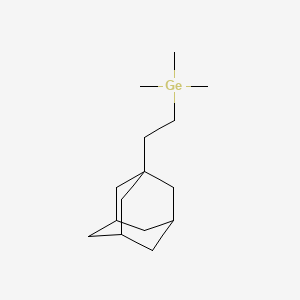
1-(beta-(Trimethylgermyl)ethyl)adamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(beta-(Trimethylgermyl)ethyl)adamantane is a unique compound that combines the structural features of adamantane and trimethylgermyl groups Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while the trimethylgermyl group introduces germanium into the molecule, potentially altering its chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(beta-(Trimethylgermyl)ethyl)adamantane typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization, where adamantane undergoes a series of reactions to introduce the trimethylgermyl group. This process often involves the use of radical initiators and specific reaction conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The use of continuous flow reactors and other advanced techniques can also be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(beta-(Trimethylgermyl)ethyl)adamantane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can modify the germanium-containing moiety.
Substitution: The adamantane core can undergo substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce halogens or other functional groups onto the adamantane core .
Wissenschaftliche Forschungsanwendungen
1-(beta-(Trimethylgermyl)ethyl)adamantane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: It may be explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: The compound’s stability and unique properties make it suitable for use in materials science, including the development of advanced polymers and nanomaterials
Wirkmechanismus
The mechanism of action of 1-(beta-(Trimethylgermyl)ethyl)adamantane involves its interaction with specific molecular targets and pathways. The adamantane core provides rigidity and stability, while the trimethylgermyl group can interact with various biological and chemical systems. These interactions can influence the compound’s reactivity and potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane: The parent hydrocarbon, known for its stability and use in various applications.
1-(beta-(Trimethylsilyl)ethyl)adamantane: A similar compound where silicon replaces germanium, offering different chemical properties.
1-(beta-(Trimethylstannyl)ethyl)adamantane:
Uniqueness
1-(beta-(Trimethylgermyl)ethyl)adamantane is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to its silicon and tin analogs. This uniqueness can be leveraged in various applications, from catalysis to materials science .
Eigenschaften
CAS-Nummer |
86133-55-3 |
|---|---|
Molekularformel |
C15H28Ge |
Molekulargewicht |
281.0 g/mol |
IUPAC-Name |
2-(1-adamantyl)ethyl-trimethylgermane |
InChI |
InChI=1S/C15H28Ge/c1-16(2,3)5-4-15-9-12-6-13(10-15)8-14(7-12)11-15/h12-14H,4-11H2,1-3H3 |
InChI-Schlüssel |
ZEQBCRDBFNYGBS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ge](C)(C)CCC12CC3CC(C1)CC(C3)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Methoxyethoxy)methoxy]-2-methyl-1-phenylpropan-1-one](/img/structure/B14426315.png)
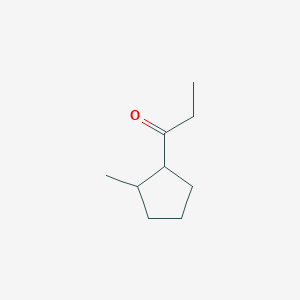
![N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine)](/img/structure/B14426332.png)

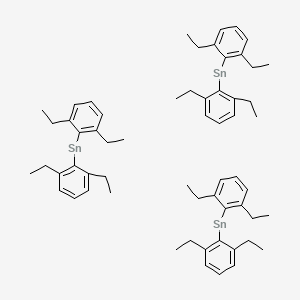
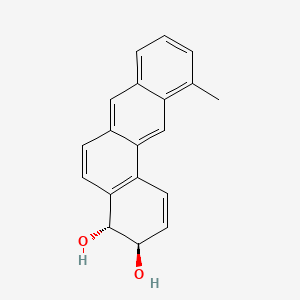
![Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14426369.png)
![3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one](/img/structure/B14426374.png)
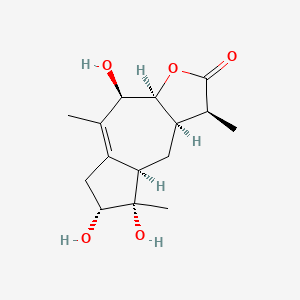


![1-tert-Butylbicyclo[3.1.0]hexane](/img/structure/B14426409.png)


